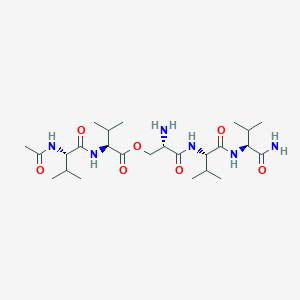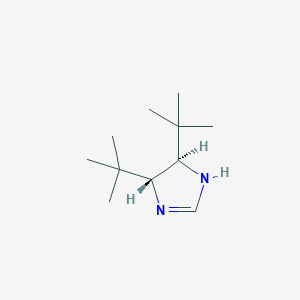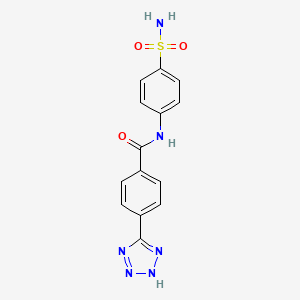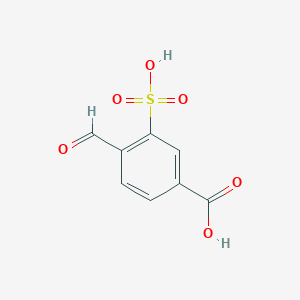![molecular formula C8H12N3O4P B12516688 Guanidine, [3-[(phosphonooxy)methyl]phenyl]- CAS No. 820208-50-2](/img/structure/B12516688.png)
Guanidine, [3-[(phosphonooxy)methyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- is a compound that features a guanidine group attached to a phenyl ring, which is further substituted with a phosphonooxy group. Guanidine derivatives are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. Common methods include the use of thiourea derivatives as guanidylating agents, coupling reagents, and metal-catalyzed guanidylation . For Guanidine, [3-[(phosphonooxy)methyl]phenyl]-, a specific synthetic route involves the reaction of 3-(phosphonooxy)methylphenylamine with a guanidylating agent under controlled conditions .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale synthesis techniques, including continuous flow reactors and batch processing. The use of efficient guanidylating agents and optimized reaction conditions ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include guanidinium salts, substituted phenyl derivatives, and amines .
Aplicaciones Científicas De Investigación
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a building block for more complex molecules.
Biology: Plays a role in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug design.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Guanidine, [3-[(phosphonooxy)methyl]phenyl]- involves its ability to form strong hydrogen bonds and interact with various molecular targets. The guanidine group can bind to negatively charged sites on proteins and enzymes, affecting their activity and function. This interaction is crucial in its role as a catalyst and in its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A simple guanidine molecule without additional substituents.
N,N’-Disubstituted Guanidines: Guanidines with two substituents on the nitrogen atoms.
Cyclic Guanidines: Guanidines incorporated into ring structures
Uniqueness
Guanidine, [3-[(phosphonooxy)methyl]phenyl]- is unique due to the presence of the phosphonooxy group, which enhances its reactivity and ability to form strong hydrogen bonds. This makes it particularly valuable in applications requiring high stability and reactivity .
Propiedades
Número CAS |
820208-50-2 |
|---|---|
Fórmula molecular |
C8H12N3O4P |
Peso molecular |
245.17 g/mol |
Nombre IUPAC |
[3-(diaminomethylideneamino)phenyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H12N3O4P/c9-8(10)11-7-3-1-2-6(4-7)5-15-16(12,13)14/h1-4H,5H2,(H4,9,10,11)(H2,12,13,14) |
Clave InChI |
USIPEYFLVYHCFW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=C(N)N)COP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B12516609.png)
![Butanal, 2-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B12516610.png)
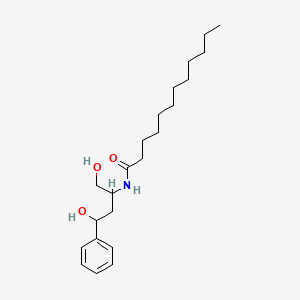
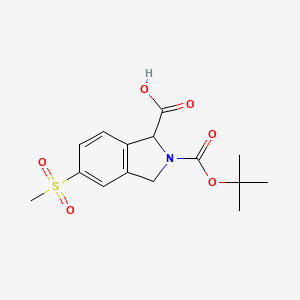


![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
